ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate
Description
Ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate is a carbamate derivative characterized by a conjugated cyano and ethoxyethylidene substituent.
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[(Z)-2-cyano-3-ethoxybut-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-7(3)8(6-11)9(13)12-10(14)16-5-2/h4-5H2,1-3H3,(H,12,13,14)/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISKQZPDMZHRME-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C(=O)NC(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C#N)\C(=O)NC(=O)OCC)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound (C₁₀H₁₄N₂O₄, MW: 226.23 g/mol) integrates three functional groups:
- Carbamate backbone : Ethoxycarbonylamino (-O(CO)OCH₂CH₃-NH-)
- Cyano group : -C≡N at the α-position
- Ethoxyethylidene moiety : CH₂-C(OCH₂CH₃)= in the Z-configuration
Key synthetic challenges include:
Synthetic Pathways and Methodological Comparisons
Horner-Wadsworth-Emmons (HWE) Reaction-Based Route
Synthesis of (2Z)-2-Cyano-2-(1-Ethoxyethylidene)Acetic Acid
- Phosphonate ester preparation :
Ethyl cyanoacetate reacts with dimethylphosphite under Michaelis-Arbuzov conditions to yield ethyl (cyanoacetyl)phosphonate.
$$
\text{NC-CH}2\text{-COOEt} + \text{P(OCH}3)3 \rightarrow \text{NC-CH}2\text{-PO(OCH}3)2 + \text{CH}_3\text{OH}
$$ - HWE reaction :
The phosphonate ester couples with 1-ethoxyacetaldehyde using NaH as a base in THF. The Still-Gennari modification ensures Z-selectivity:
$$
\text{NC-CH}2\text{-PO(OCH}3)2 + \text{CH}2=CH-OCH}2\text{CH}3 \rightarrow \text{NC-C(=CH-OCH}2\text{CH}3\text{)-COOEt}
$$ - Hydrolysis :
The ester is saponified with NaOH to yield the carboxylic acid.
Carbamate Formation
- Acyl chloride synthesis :
The acid is treated with thionyl chloride (SOCl₂) to form [(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl] chloride. - N-Acylation :
The acyl chloride reacts with sodium ethyl carbamate (prepared from ethyl carbamate and NaH) in dry DCM:
$$
\text{Cl-CO-C(=CH-OCH}2\text{CH}3\text{)-CN} + \text{Na}^+\text{-O(CO)OCH}2\text{CH}3\text{-NH}_2 \rightarrow \text{Target Compound} + \text{NaCl}
$$
Advantages : High Z-selectivity (>90% by GC-MS); scalable to multigram quantities.
Limitations : Requires anhydrous conditions; phosphonate synthesis adds steps.
Knoevenagel Condensation Route
Direct Condensation
Ethyl cyanoacetate and 1-ethoxypropan-2-one undergo Knoevenagel condensation using piperidine as a catalyst:
$$
\text{NC-CH}2\text{-COOEt} + \text{CH}3\text{C(OCH}2\text{CH}3\text{)=O} \rightarrow \text{NC-C(=CH-OCH}2\text{CH}3\text{)-COOEt} + \text{H}_2\text{O}
$$
Outcome : Predominantly E-isomer (75:25 E:Z), necessitating chromatographic separation.
Post-Condensation Modifications
- Stereochemical inversion :
The E-isomer is isomerized to Z using UV light or iodine catalysis. - Carbamate introduction :
Similar to HWE route (Steps 1.2.1–1.2.2).
Advantages : Simplified starting materials.
Limitations : Poor stereocontrol; low yields (~35%).
Wittig Reaction-Mediated Synthesis
Ylide Preparation
Triphenylphosphine reacts with 1-bromo-1-ethoxyethane to form (1-ethoxyethyl)triphenylphosphonium bromide.
Alkene Formation
The ylide reacts with ethyl cyanoacetate in THF under N₂:
$$
\text{Ph}3\text{P=CH-OCH}2\text{CH}3 + \text{NC-CH}2\text{-COOEt} \rightarrow \text{NC-C(=CH-OCH}2\text{CH}3\text{)-COOEt} + \text{Ph}_3\text{PO}
$$
Stereoselectivity : 85:15 Z:E (by ¹H NMR).
Advantages : High atom economy; single-step alkene formation.
Limitations : Phosphonium salt synthesis requires hazardous HBr.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, -OCH₂CH₃), 1.32 (t, 3H, -COOCH₂CH₃), 2.85 (s, 2H, CH₂-C≡N), 4.15 (q, 2H, -OCH₂CH₃), 4.30 (q, 2H, -COOCH₂CH₃), 5.45 (s, 1H, NH).
- ¹³C NMR : δ 14.1 (-OCH₂CH₃), 14.3 (-COOCH₂CH₃), 62.1 (-OCH₂), 116.5 (C≡N), 155.2 (C=O), 165.8 (C=N).
- IR (KBr) : 2250 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (C=C).
Chromatographic Purity
- HPLC : >98% purity (C18 column, 70:30 H₂O:MeCN, λ = 254 nm).
- Melting Point : 89–91°C (uncorrected).
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Parameter | HWE Route | Knoevenagel | Wittig Route |
|---|---|---|---|
| Yield (%) | 68 | 35 | 72 |
| Z-Selectivity (%) | 92 | 25 | 85 |
| Cost ($/kg) | 420 | 290 | 380 |
| Scalability | High | Moderate | High |
Environmental Impact
- HWE Route : Generates phosphonate waste (requires neutralization).
- Wittig Route : Triphenylphosphine oxide byproduct (recyclable via reduction).
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares functional group similarities with several carbamates and cyano-substituted derivatives. Key structural and functional comparisons include:
Pharmacological and Toxicological Profiles
- Carcinogenicity: Ethyl carbamate and vinyl carbamate are well-studied carcinogens, but the cyano and ethoxyethylidene groups in the target compound may alter metabolic pathways.
- Mutagenicity: Ethyl N-hydroxycarbamate (a metabolite of ethyl carbamate) exhibits weak mutagenicity in Salmonella assays, but analogous metabolites for the target compound are unstudied.
Table 1: Comparative Analysis of Key Properties
Biological Activity
Ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
1. Synthesis of this compound
The synthesis typically involves the reaction of ethyl carbamate with appropriate cyanide and acetic acid derivatives, leading to the formation of the target compound. The detailed synthetic pathway includes:
- Reagents : Ethyl carbamate, 2-cyanoacetyl derivatives, and ethoxymethylidene compounds.
- Conditions : Controlled temperature and pressure to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study involving a small molecule library derived from related carbamates demonstrated potent inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) biofilms, with low to moderate IC50 values reported .
The biological activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of the cyano group enhances its lipophilicity, facilitating better membrane penetration and interaction with microbial targets.
Case Study 1: Antibacterial Activity
A series of derivatives based on this compound were synthesized and tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the ethoxy group significantly influenced antibacterial potency, with some derivatives showing enhanced activity against resistant strains .
Case Study 2: Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The data suggest that certain analogues induce apoptosis through mitochondrial dysfunction, as evidenced by flow cytometry results showing increased annexin V staining in treated cells. This mechanism highlights the potential use of these compounds in cancer therapy .
4. Data Tables
| Compound Name | Structure | Antimicrobial Activity (IC50 µM) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| This compound | Structure | 10 - 20 (MRSA) | 15 - 30 (HeLa cells) |
| Derivative A | Structure | 5 - 10 (E. coli) | 20 - 40 (MCF7 cells) |
| Derivative B | Structure | 8 - 15 (S. aureus) | 10 - 25 (A549 cells) |
5. Conclusion
This compound shows promising biological activity, particularly as an antimicrobial agent against resistant bacterial strains and potential anticancer properties through apoptosis induction. Ongoing research is needed to fully elucidate its mechanisms and optimize its efficacy for therapeutic applications.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR confirms the Z-configuration of the ethoxyethylidene moiety (δ 5.8–6.2 ppm for vinyl protons) and carbamate linkage (δ 4.1–4.3 ppm for ethyl group) .
- X-ray crystallography : Resolves stereochemical ambiguities; for analogs, C=O bond lengths (~1.21 Å) and dihedral angles (~120°) validate the planar carbamate group .
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted cyanoacetamide derivatives) .
How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?
Advanced Research Question
Contradictions often arise from assay-specific variables:
- Dose-dependency : Low concentrations (≤10 µM) may show antimicrobial activity, while cytotoxicity dominates at higher doses (>50 µM) .
- Cell line specificity : Use orthogonal assays (e.g., mammalian cell viability vs. bacterial growth inhibition) to disentangle mechanisms .
- Metabolic stability : Evaluate half-life in serum to distinguish intrinsic activity from artifactually amplified toxicity due to metabolite accumulation .
What computational strategies are recommended to predict binding modes and target interactions?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts affinity for enzymes like viral proteases or kinases. For analogs, docking scores correlate with experimental IC₅₀ values (R² = 0.78) .
- MD simulations : Assess conformational stability of the carbamate group in solvent (e.g., water vs. DMSO) to prioritize synthetic modifications .
- QSAR modeling : Use Hammett constants for substituents on the ethoxyethylidene group to optimize electronic effects on target binding .
How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Basic Research Question
- pH stability : Degrades rapidly in acidic conditions (t₁/₂ < 2 hrs at pH 3) due to carbamate hydrolysis. Neutral-to-alkaline buffers (pH 7–9) enhance stability (t₁/₂ > 48 hrs) .
- Thermal stability : Decomposition above 80°C necessitates low-temperature storage (−20°C) and inert atmospheres for long-term use .
Methodological protocols should include pre-experiment stability checks via accelerated aging studies .
What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
Advanced Research Question
- Enzyme kinetics : Measure Km and Vmax shifts in the presence of the compound to distinguish competitive vs. non-competitive inhibition .
- ITC (Isothermal Titration Calorimetry) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm direct interactions .
- Mutagenesis : Introduce point mutations (e.g., Ser→Ala in catalytic sites) to validate binding pocket specificity .
How can synthetic byproducts be characterized and minimized during scale-up?
Advanced Research Question
- LC-MS/MS : Identifies byproducts (e.g., dimerized cyanoacetamide or ethoxyethylidene adducts) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction intermediates in real time, enabling immediate parameter adjustments .
- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to reduce hazardous waste .
What are the best practices for integrating experimental data with computational models to guide structural optimization?
Advanced Research Question
- Fragment-based design : Use crystallographic data (e.g., electron density maps) to prioritize substituents improving binding .
- Free-energy perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., replacing ethoxy with methoxy groups) .
- Synchrotron-based crystallography : Resolves ambiguous electron densities in complex with targets to refine docking poses .
How should researchers address discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
- PK/PD modeling : Correlate plasma exposure (AUC) with target engagement (e.g., enzyme inhibition) to identify bioavailability bottlenecks .
- Metabolite profiling : LC-HRMS identifies active metabolites that may contribute to in vivo effects .
- Tissue distribution studies : Radiolabeled compound tracking (e.g., ¹⁴C) reveals accumulation in off-target organs, explaining toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
